

(-)-Nebivolol: A Comprehensive Technical Overview

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Compound of Interest

Compound Name: (-)-Nebivolol

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This technical guide provides an in-depth analysis of **(-)-Nebivolol**, a third-generation beta-blocker with unique vasodilatory properties. This document details its chemical identity, pharmacological data, relevant experimental procedures, and the signaling pathways through which it exerts its therapeutic effects.

Core Chemical and Physical Properties

(-)-Nebivolol is the I-enantiomer of Nebivolol. Commercially, Nebivolol is administered as a racemic mixture of d- and I-enantiomers.

Property	Value
Molecular Formula	C ₂₂ H ₂₅ F ₂ NO ₄ [1] [2] [3]
IUPAC Name	(1S)-1-((2R)-6-fluoro-3,4-dihydro-2H-chromen-2-yl)-2-(((2S)-2-((2S)-6-fluoro-3,4-dihydro-2H-chromen-2-yl)-2-hydroxyethyl)amino)ethanol
Molecular Weight	405.44 g/mol [3]
CAS Number	118457-15-1 (for (-)-Nebivolol)
Solubility	Insoluble in water, soluble in N,N-dimethylformamide and methanol. [2]

Note: The IUPAC name provided is for the specific **(-)-Nebivolol** enantiomer. The racemic mixture is more broadly named 1-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)-2-[[2-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)-2-hydroxyethyl]amino]ethanol.[[1](#)][[2](#)]

Pharmacological Data Summary

Nebivolol is a highly selective β_1 -adrenergic receptor antagonist.[[4](#)][[5](#)][[6](#)] Its distinctive characteristic among beta-blockers is its ability to induce vasodilation by promoting the release of nitric oxide (NO) from the vascular endothelium.[[5](#)][[7](#)][[8](#)]

Parameter	Finding	Species	Reference Study
Receptor Selectivity	Highly selective for β 1-adrenergic receptors.	Human	Pauwels et al., Mol. Pharmacol. 34, 843 (1988)[3]
Plasma Half-life (d-Nebivolol)	Approximately 12 hours in extensive CYP2D6 metabolizers and 19 hours in poor metabolizers.[4]	Human	StatPearls [Internet]. [4]
Protein Binding	Approximately 98%, primarily to albumin. [4]	Human	StatPearls [Internet]. [4]
Antiarrhythmic Effect (in vivo)	1.25 mg/kg i.v. reduced incidence of ventricular tachycardia from 85% to 33% and ventricular fibrillation from 67% to 20% in a rat model of reperfusion arrhythmia.[9]	Rat	Antiarrhythmic Effects of Nebivolol in Experimental Models in Vivo - PubMed[9]
Neuroprotective Loading Dose (in vivo)	0.1 mg/kg administered intravenously within 10 minutes following LAD ligation was found to be a suitable loading dose to prevent impairment of coronary perfusion. [10]	Animal	Beyond the Heart: The Neuroprotective Potential of Nebivolol... - MDPI[10]
Neuroprotective Continuation Dose (in vivo)	2 mg/kg administered orally.[10]	Animal	Beyond the Heart: The Neuroprotective

			Potential of Nebivolol... - MDPI[10]
Clinical Dose for Hypertension	Starting dose of 5 mg once daily, with the potential to titrate up to 20 mg once daily. [11]	Human	Nebivolol in Patients With Systolic Stage 2 Hypertension - ClinicalTrials.gov [11]

Experimental Protocols

General Synthetic Route for Nebivolol Hydrochloride

The synthesis of Nebivolol is a multi-step process that often involves the reaction of an amino alcohol fragment with an epoxide fragment. The following is a generalized protocol based on published synthetic methods.[\[12\]](#)[\[13\]](#)[\[14\]](#)

Objective: To synthesize DL-Nebivolol hydrochloride.

Materials:

- (±)-[1S(R)]-6-fluoro-3,4-dihydro- α -[(phenylmethyl)amino]methyl]-2H-1-benzopyran-2-methanol
- (±)-[1S(S)]-6-fluoro-3,4-dihydro-2-oxiranyl-2H-1-benzopyran
- Methanol
- Palladium on charcoal (Pd/C)
- Benzyl chloride

Procedure:

- Preparation of N-benzyl Nebivolol:
 - React (±)-[1S(R)]-6-fluoro-3,4-dihydro- α -[(phenylmethyl)amino]methyl]-2H-1-benzopyran-2-methanol with (±)-[1S(S)]-6-fluoro-3,4-dihydro-2-oxiranyl-2H-1-benzopyran in methanol.

- The reaction is typically carried out at a temperature range of 25-70°C for 8-18 hours.[14]
- Debenzylation and Hydrochloride Salt Formation:
 - The resulting reaction mass containing N-benzyl Nebivolol is subjected to hydrogenation using a palladium on charcoal catalyst in the presence of benzyl chloride.[14]
 - This step removes the benzyl protecting group and simultaneously forms the hydrochloride salt of DL-Nebivolol.
- Isolation and Purification:
 - The final product, DL-Nebivolol hydrochloride, is isolated from the reaction mixture.
 - Purification can be achieved through recrystallization from a suitable solvent, such as ethanol.

Note: This is a generalized representation. Specific reaction conditions, stoichiometry, and purification methods may vary based on the detailed procedures outlined in the referenced patents.

Quantification of Nebivolol Enantiomers in Human Plasma by LC-MS/MS

This protocol describes a validated method for the simultaneous determination of d- and l- nebivolol in human plasma.[15]

Objective: To accurately quantify the concentrations of d- and l-Nebivolol in human plasma samples.

Materials:

- d,l-Nebivolol reference standard
- (Rac)-Nebivolol-d4 (stable isotope-labeled internal standard)
- Human plasma (with K2EDTA as anticoagulant)

- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Ammonium carbonate
- Formic acid
- Deionized water
- Solid Phase Extraction (SPE) cartridges (e.g., Oasis MCX)

Procedure:

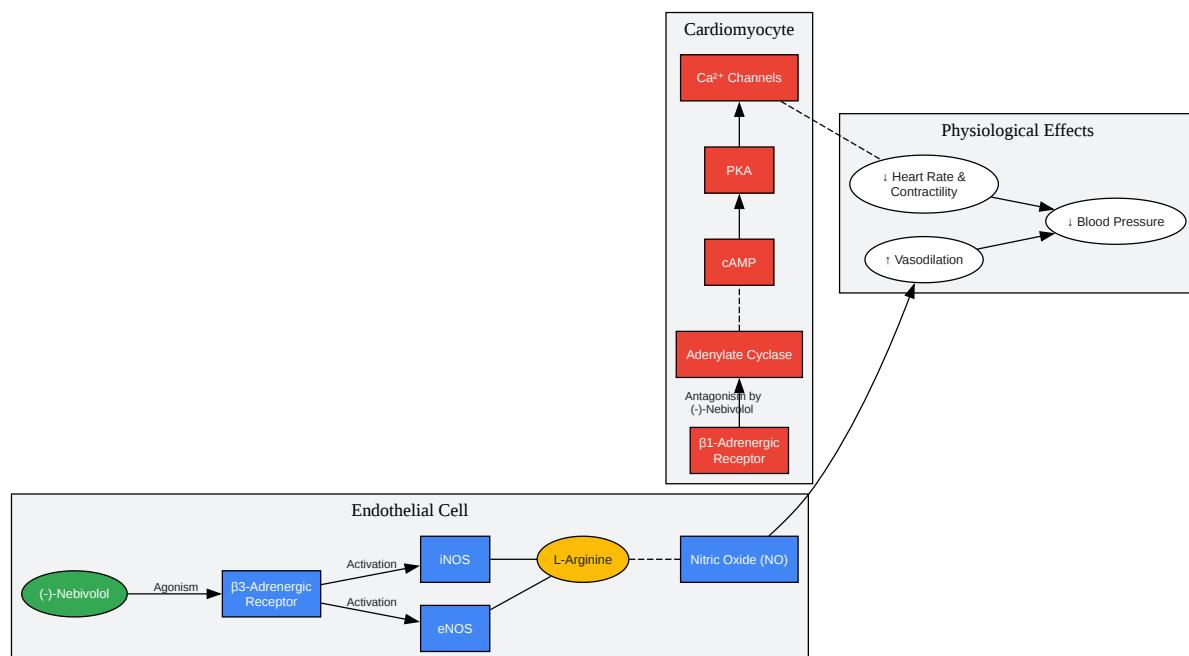
- Sample Preparation (Solid Phase Extraction):
 - Thaw plasma samples at room temperature.
 - To 100 µL of plasma, add 25 µL of the internal standard working solution ((Rac)-Nebivolol-d4 in methanol).
 - Condition the SPE cartridges according to the manufacturer's instructions.
 - Load the plasma sample onto the SPE cartridge.
 - Wash the cartridge to remove interfering substances.
 - Elute the analytes (d- and l-Nebivolol and the internal standard) from the cartridge.
 - Evaporate the eluate to dryness and reconstitute in the mobile phase.
- LC-MS/MS Analysis:
 - Inject the reconstituted sample into an LC-MS/MS system.
 - Chromatographic separation of the enantiomers is achieved using a chiral column.
 - The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to detect and quantify the specific precursor-to-product ion transitions for Nebivolol and the internal

standard.

- Calibration and Quantification:
 - Prepare calibration standards and quality control (QC) samples by spiking known concentrations of Nebivolol into blank plasma.
 - Process these standards and QCs alongside the unknown samples.
 - Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration.
 - Determine the concentrations of d- and l-Nebivolol in the unknown samples from the calibration curve.

Signaling Pathways and Mechanism of Action

(-)-Nebivolol exhibits a dual mechanism of action. It is a potent and selective antagonist of β 1-adrenergic receptors in the heart, leading to a decrease in heart rate and myocardial contractility.^{[5][7][16]} Uniquely, it also stimulates nitric oxide (NO) production in the endothelium.^{[5][7][8]} This is achieved through agonism of β 3-adrenergic receptors, which in turn activates endothelial Nitric Oxide Synthase (eNOS) and inducible Nitric Oxide Synthase (iNOS), leading to vasodilation.^{[8][17][18]}



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Caption: Dual mechanism of action of **(-)-Nebivolol**.

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